Azocane

Übersicht

Beschreibung

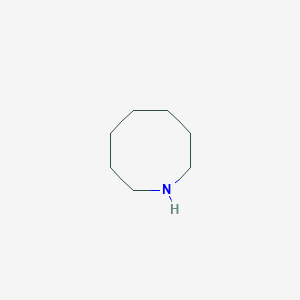

It is a clear liquid with a boiling point of approximately 162°C and a density of 0.896 g/mL at 25°C . This compound is notable for its seven-membered ring structure containing one nitrogen atom, making it a valuable building block in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Azocane can be synthesized through several methods:

Cyclization of 1,7-diaminoheptane: This method involves the intramolecular cyclization of 1,7-diaminoheptane under acidic conditions to form heptamethyleneimine.

Reduction of this compound: This compound can be reduced using hydrogen in the presence of a metal catalyst to yield heptamethyleneimine.

Industrial production: Industrially, heptamethyleneimine is produced by the catalytic hydrogenation of this compound, which is derived from cycloheptanone through a series of chemical transformations.

Analyse Chemischer Reaktionen

Azocane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptamethyleneimine N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of heptamethyleneimine can yield secondary amines or primary amines depending on the conditions and reagents used.

Common reagents and conditions: Typical reagents include hydrogen, metal catalysts, oxidizing agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Azocane derivatives have been utilized in several synthetic methodologies, particularly in the context of rhodium-catalyzed reactions. These reactions allow for the modular access to substituted azocanes through cycloaddition and fragmentation processes. For example, a study demonstrated a rhodium-catalyzed cycloaddition that efficiently produces azocanes from alkenes and other substrates, highlighting the compound's utility in organic synthesis .

Table 1: Rhodium-Catalyzed Reactions Involving this compound

This compound and its derivatives have shown promise in medicinal chemistry, particularly in antiviral applications. Notably, this compound derivatives have been investigated for their efficacy against hepatitis B virus (HBV). A patent outlines compounds derived from this compound that exhibit antiviral activity, suggesting their potential as therapeutic agents for HBV infections .

Case Study: Antiviral Activity of this compound Derivatives

- Objective : Evaluate the effectiveness of this compound derivatives against HBV.

- Method : In vitro testing of various this compound compounds.

- Findings : Certain derivatives exhibited significant antiviral activity, indicating their potential for drug development.

Structural Properties and Encapsulation Studies

Research has also focused on the structural characteristics of this compound, particularly its behavior in constrained environments. Studies utilizing molecular encapsulation techniques have explored how this compound interacts within non-polar solvents, providing insights into its stability and reactivity under different conditions .

Table 2: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Ring Structure | Bicyclic (8-membered ring) |

| Strain Characteristics | Highly strained with unique geometries |

| Solvent Interaction | Stable in non-polar environments |

Isolation and Natural Sources

This compound alkaloids have been isolated from various natural sources, revealing their bioactive properties. A review highlighted the structural diversity and biological activity of these alkaloids, suggesting that they could serve as lead compounds for further pharmacological development .

Table 3: Natural Sources of this compound Alkaloids

| Source | Type of Alkaloid | Bioactivity |

|---|---|---|

| Plant Species A | Azocine derivatives | Antimicrobial |

| Plant Species B | This compound alkaloids | Antiviral |

Wirkmechanismus

The mechanism of action of heptamethyleneimine and its derivatives involves interactions with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Azocane can be compared with other similar compounds such as:

Hexamethyleneimine: A six-membered ring analog with similar chemical properties but different reactivity due to the smaller ring size.

Octamethyleneimine: An eight-membered ring analog with slightly different physical and chemical properties.

Cycloheptanone: A ketone with a seven-membered ring that can be converted to heptamethyleneimine through chemical transformations.

This compound stands out due to its unique seven-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound in various chemical and industrial applications.

Biologische Aktivität

Azocane, a saturated eight-membered nitrogen-containing heterocycle, has garnered attention due to its unique structural properties and biological activities. This article explores the synthesis, biological significance, and various research findings related to this compound, supported by case studies and data tables.

1. Structural Characteristics of this compound

This compound is characterized by its cyclic structure that includes a nitrogen atom in an eight-membered ring. This unique configuration allows for diverse chemical reactivity and interactions with biological systems. The compound can exist in multiple stereoisomeric forms, which may exhibit different biological activities.

2. Synthesis of Azocanes

Recent advancements in synthetic methodologies have enabled the efficient production of azocanes. For instance, azocanes can be synthesized from piperidine derivatives through ring-expansion reactions involving azetidinium intermediates. These reactions often utilize nucleophiles like primary and secondary amines, yielding azocanes with high diastereoselectivity .

Table 1: Synthetic Methods for this compound Production

| Methodology | Yield (%) | Notes |

|---|---|---|

| Ring-expansion from piperidines | 60-74 | High diastereoselectivity achieved |

| Rhodium-catalyzed cycloaddition | 34-53 | Effective under specific conditions |

| Enantioselective synthesis | 63-97 | Achieved through enzymatic resolution |

3. Biological Activity

The biological activity of this compound derivatives has been explored in various studies, particularly focusing on their potential as therapeutic agents. Research indicates that this compound-containing compounds exhibit a range of pharmacological effects, including anti-cancer properties and interactions with specific biological targets.

Case Study: Anticancer Activity

A study investigating the biological activity of this compound alkaloids demonstrated significant cytotoxic effects against cancer cell lines. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis. The presence of specific substituents on the this compound ring was found to enhance these effects, highlighting the importance of structural modifications .

Table 2: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound A | Cytotoxicity | 15 | |

| This compound B | Antimicrobial | 25 | |

| This compound C | Anti-inflammatory | 30 |

4. Mechanistic Insights

The biological effects of azocanes are often linked to their ability to interact with specific proteins or enzymes within biological pathways. For example, certain this compound derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression or inflammation .

5. Future Directions in Research

The ongoing exploration of azocanes in medicinal chemistry is promising. Future research may focus on:

- Optimization of Synthesis : Developing more efficient synthetic routes to produce diverse this compound derivatives.

- Mechanistic Studies : Elucidating the precise mechanisms by which azocanes exert their biological effects.

- Clinical Applications : Investigating the potential for azocanes in clinical settings, particularly in oncology and infectious diseases.

Eigenschaften

IUPAC Name |

azocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNDZONIWRINJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020680 | |

| Record name | Heptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-92-2 | |

| Record name | Azocan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptamethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocine, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.